Cas no 10271-55-3 (2-(Ethylthio)-1-phenylethan-1-one)

2-(Ethylthio)-1-phenylethan-1-one is a sulfur-containing aromatic ketone with the molecular formula C₁₀H₁₂OS. This compound features a phenyl group bonded to a carbonyl carbon, which is further substituted with an ethylthio moiety. Its structural characteristics make it a valuable intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and sulfur-functionalized derivatives. The ethylthio group enhances reactivity in nucleophilic and electrophilic transformations, offering versatility in pharmaceutical and agrochemical applications. Its well-defined chemical properties facilitate controlled reactions, making it suitable for fine chemical synthesis. The compound is typically handled under standard laboratory conditions, ensuring stability and ease of use in research and industrial processes.
2-(Ethylthio)-1-phenylethan-1-one structure
10271-55-3 structure
Product Name:2-(Ethylthio)-1-phenylethan-1-one
CAS No:10271-55-3
MF:C10H12OS
MW:180.266681671143
MDL:MFCD00026975
CID:205427
PubChem ID:2776060
Update Time:2025-11-01

2-(Ethylthio)-1-phenylethan-1-one Chemical and Physical Properties

Names and Identifiers

    • Ethanone,2-(ethylthio)-1-phenyl-
    • ALPHA-(ETHYLTHIO)ACETOPHENONE
    • ALPHA-(ETHYLTHIO)ACETOPHENONE, 97
    • α-(ETHYLTHIO)ACETOPHENONE, 97
    • 2-Aethylmercapto-1-phenyl-aethanon
    • 2-ethylsulfanyl-1-phenyl-ethanone
    • Benzoylmethylethylsulfide
    • phenylethanonyl ethyl sulfide
    • Einecs 233-613-9
    • α-(Ethylthio)acetophenone
    • A-(ETHYLTHIO)ACETOPHENONE
    • 2-ethylsulfanyl-1-phenylethanone
    • 2-(ethylsulfanyl)-1-phenylethan-1-one
    • Ethyl phenacyl sulfide
    • FT-0622071
    • 2-(Ethylthio)acetophenone
    • 10271-55-3
    • CS-0239496
    • EN300-213894
    • Phenacyl-athyl-thioather
    • Z447928014
    • 2-(Ethylthio)-1-phenylethan-1-one
    • MFCD00026975
    • 2-(ethylthio)-1-phenylethanone
    • AKOS009157674
    • .alpha.-(Ethylthio)-acetophenone
    • .alpha.-(Ethylthio)acetophenone
    • SCHEMBL1581464
    • ALPHA-(ETHYLTHIO)ACETOPHENONE,97
    • NS00054312
    • Ethanone, 2-(ethylthio)-1-phenyl-
    • MDL: MFCD00026975
    • Inchi: 1S/C10H12OS/c1-2-12-8-10(11)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
    • InChI Key: OGASNHSCMVVLCJ-UHFFFAOYSA-N
    • SMILES: S(CC)CC(C1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 180.06100
  • Monoisotopic Mass: 180.06088618g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 139
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 42.4Ų

Experimental Properties

  • PSA: 42.37000
  • LogP: 2.62240

2-(Ethylthio)-1-phenylethan-1-one Security Information

  • Safety Instruction: S24/25
  • Safety Term:S24/25

2-(Ethylthio)-1-phenylethan-1-one Customs Data

  • HS CODE:2930909090
  • Customs Data:

    China Customs Code:

    2930909090

    Overview:

    2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

2-(Ethylthio)-1-phenylethan-1-one Pricemore >>

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2-(Ethylthio)-1-phenylethan-1-one Related Literature

Additional information on 2-(Ethylthio)-1-phenylethan-1-one

Professional Introduction to 2-(Ethylthio)-1-phenylethan-1-one (CAS No. 10271-55-3)

2-(Ethylthio)-1-phenylethan-1-one, identified by its CAS number 10271-55-3, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound belongs to the class of thioether ketones, which have garnered considerable attention due to their diverse chemical properties and potential applications in medicinal chemistry. The structural features of this molecule, particularly the presence of both an ethylthio group and a phenyl ring, contribute to its unique reactivity and make it a valuable scaffold for the development of novel therapeutic agents.

The synthesis of 2-(Ethylthio)-1-phenylethan-1-one typically involves multi-step organic reactions, often starting from readily available precursors such as acetophenone and ethyl thiol. The process requires careful control of reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including catalytic processes and green chemistry approaches, have been explored to optimize the production of this compound. These methods not only enhance efficiency but also minimize environmental impact, aligning with the growing emphasis on sustainable practices in chemical manufacturing.

In recent years, 2-(Ethylthio)-1-phenylethan-1-one has been studied for its potential pharmacological activities. Research has indicated that this compound exhibits properties that make it a promising candidate for various therapeutic applications. Specifically, its molecular structure suggests interactions with biological targets that could be exploited in the treatment of neurological disorders, inflammation, and other diseases. Preliminary in vitro studies have shown that derivatives of this compound may possess inhibitory effects on certain enzymes and receptors, highlighting its significance in drug discovery.

The phenyl ring in 2-(Ethylthio)-1-phenylethan-1-one plays a crucial role in determining its chemical behavior and biological activity. This aromatic moiety can participate in various non-covalent interactions with biological targets, such as hydrogen bonding and π-stacking, which are essential for the efficacy of many drugs. Additionally, the ethylthio group introduces a polar character to the molecule, enhancing its solubility in both polar and non-polar environments. This dual functionality makes it an attractive candidate for designing molecules with tailored properties for specific applications.

Current research efforts are focused on exploring the pharmacokinetic profile and potential side effects of 2-(Ethylthio)-1-phenylethan-1-one. Understanding how this compound is metabolized and eliminated from the body is crucial for developing safe and effective pharmaceuticals. Advanced computational methods, such as molecular docking and quantum chemistry calculations, are being employed to predict the interactions between this compound and biological targets. These computational approaches complement experimental studies and provide valuable insights into the mechanisms of action.

The development of new synthetic routes for 2-(Ethylthio)-1-phenylethan-1-one is another area of active investigation. Innovations in synthetic chemistry aim to improve yield, reduce costs, and enhance scalability. For instance, transition metal-catalyzed reactions have been explored as efficient alternatives to traditional synthetic methods. These catalytic processes often require lower temperatures and shorter reaction times, making them more sustainable and economically viable.

The versatility of 2-(Ethylthio)-1-phenylethan-1-one extends beyond its use as a standalone compound; it serves as a valuable building block for more complex molecules. By modifying its structure through functional group interconversion or appending other pharmacophores, researchers can generate libraries of derivatives with enhanced biological activity. Such combinatorial chemistry approaches are increasingly popular in drug discovery pipelines due to their ability to rapidly generate diverse compounds for screening.

The regulatory landscape for compounds like 2-(Ethylthio)-1-phenylethan-1-one is another critical consideration in pharmaceutical development. Compliance with guidelines set by agencies such as the FDA and EMA ensures that these compounds are safe and effective before they reach clinical use. Regulatory bodies require extensive documentation on synthesis, characterization, toxicology, and pharmacokinetics before approving a new drug candidate. This rigorous process underscores the importance of thorough research and development.

In conclusion, 2-(Ethylthio)-1-phenylethan-1-one(CAS No. 10271-55-3) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it a valuable scaffold for drug development, while ongoing research continues to uncover new applications and synthetic methodologies. As our understanding of molecular interactions advances, compounds like this one will play an increasingly important role in addressing complex diseases and improving patient outcomes.

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